3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological applications, including antibacterial, antitumor, and antiviral activities
Mechanism of Action
Target of Action
The primary target of 3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is the Mitogen-Activated Protein Kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in various cellular processes, including inflammation, differentiation, cell growth, and apoptosis .
Mode of Action
The interaction could potentially alter the kinase’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its target, it is likely to impact pathways downstream of mapk14 . These could include the MAPK signaling pathway, which regulates a variety of cellular activities .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific cellular context and the status of the MAPK14 pathway . Potential effects could include changes in cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-fluorobenzenesulfonyl chloride with 2-morpholinopyrimidine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzenesulfonamides, while oxidation and reduction reactions would modify the functional groups present on the molecule.
Scientific Research Applications
3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound is similar in structure but contains a bromine atom instead of the morpholinopyrimidine moiety.
Polyfunctionalised 3-fluoropyrroles: These compounds share the fluorinated aromatic ring but differ in their functional groups and overall structure.
Uniqueness
3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the morpholinopyrimidine moiety. This combination imparts specific chemical and biological properties that are distinct from other sulfonamides.
Properties
IUPAC Name |
3-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c15-11-2-1-3-13(8-11)23(20,21)18-12-9-16-14(17-10-12)19-4-6-22-7-5-19/h1-3,8-10,18H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRZRRKXZUDGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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